molecular formula C14H10N2O3 B11860677 3-(4-Nitrophenyl)indolin-2-one

3-(4-Nitrophenyl)indolin-2-one

Cat. No.: B11860677
M. Wt: 254.24 g/mol
InChI Key: VPKORSVNLUCZHN-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)indolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of a nitrophenyl group attached to the indolin-2-one core. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)indolin-2-one typically involves the reaction of isatin with 4-nitroaniline under specific conditions. One common method is the condensation reaction, where isatin and 4-nitroaniline are heated together in the presence of a suitable catalyst, such as acetic acid, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)indolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)indolin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Nitrophenyl)indolin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and its potential to interact with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

3-(4-nitrophenyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C14H10N2O3/c17-14-13(11-3-1-2-4-12(11)15-14)9-5-7-10(8-6-9)16(18)19/h1-8,13H,(H,15,17)

InChI Key

VPKORSVNLUCZHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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